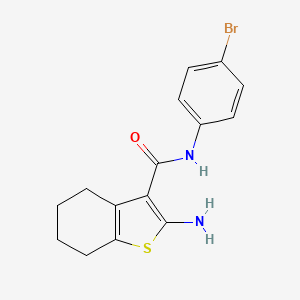![molecular formula C14H20N2O3S B3554804 N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide](/img/structure/B3554804.png)
N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide
Descripción general
Descripción
N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide, also known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). HDAC6 is a class IIb HDAC that is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mecanismo De Acción
HDAC6 is involved in the deacetylation of various proteins, including α-tubulin, HSP90, and cortactin. By inhibiting HDAC6, N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide leads to the accumulation of acetylated proteins, which in turn leads to the activation of various cellular pathways, including the aggresome-autophagy pathway and the unfolded protein response pathway. These pathways promote the degradation of misfolded proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has also been shown to have potential therapeutic applications in neurodegenerative disorders, such as Huntington's disease and Parkinson's disease. This compound has been shown to promote the clearance of misfolded proteins in neuronal cells and improve motor function in animal models of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide is its specificity for HDAC6, which minimizes off-target effects. Additionally, this compound has been shown to have good oral bioavailability and pharmacokinetic properties, which makes it suitable for clinical use. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in certain disease contexts.
Direcciones Futuras
There are several future directions for research on N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide. One potential area of research is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in various disease contexts.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to have anti-tumor effects in various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. This compound works by inhibiting HDAC6, which leads to the accumulation of acetylated proteins and subsequent activation of various cellular pathways that promote cell death in cancer cells.
Propiedades
IUPAC Name |
2-cyclopentyl-N-[(4-sulfamoylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c15-20(18,19)13-7-5-12(6-8-13)10-16-14(17)9-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVVPXFONVHTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide](/img/structure/B3554723.png)
![N-cycloheptyl-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3554727.png)
![N-[2-(methylthio)phenyl]-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B3554733.png)

![diethyl 2-[(2-chlorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3554746.png)

![3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B3554757.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3554764.png)
![2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B3554777.png)
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B3554786.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-fluorobenzamide](/img/structure/B3554793.png)
![N-[2-(aminocarbonyl)phenyl]-2-(4-isopropylphenyl)-4-quinolinecarboxamide](/img/structure/B3554812.png)

![methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3554841.png)